molecular formula C24H29F3N2O2 B1243590 (2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine CAS No. 225655-10-7

(2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine

Numéro de catalogue: B1243590
Numéro CAS: 225655-10-7
Poids moléculaire: 434.5 g/mol
Clé InChI: ODEBBNRINYMIRX-ACIOBRDBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound (CAS: 875322-24-0) is a chiral piperidin-3-amine derivative featuring a unique isochroman scaffold substituted with methoxy, methyl, and trifluoromethyl groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and hydrogen-bonding interactions. Structural analogs of this compound have been explored as neurokinin-1 (NK1) receptor antagonists, such as CP-96,345, highlighting the pharmacological relevance of this scaffold .

Propriétés

Numéro CAS

225655-10-7

Formule moléculaire

C24H29F3N2O2

Poids moléculaire

434.5 g/mol

Nom IUPAC

(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine

InChI

InChI=1S/C24H29F3N2O2/c1-23(24(25,26)27)19-13-18(21(30-2)14-17(19)10-12-31-23)15-29-20-9-6-11-28-22(20)16-7-4-3-5-8-16/h3-5,7-8,13-14,20,22,28-29H,6,9-12,15H2,1-2H3/t20-,22-,23+/m0/s1

Clé InChI

ODEBBNRINYMIRX-ACIOBRDBSA-N

SMILES

CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F

SMILES isomérique

C[C@@]1(C2=CC(=C(C=C2CCO1)OC)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)C(F)(F)F

SMILES canonique

CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F

Synonymes

3-(6-methoxy-1-methyl-1-trifluoromethylisochroman-7-yl)methylamino-2-phenylpiperidine
CJ 17,493
CJ 17493
CJ-17,493
CJ-17493
CJ17,493
CJ17493

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du CJ-17493 implique plusieurs voies de synthèse et conditions de réaction. Une méthode courante comprend l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure chimique souhaitée. Le composé peut être synthétisé sous forme de base libre et de dichlorhydrate .

Méthodes de production industrielle

La production industrielle du CJ-17493 implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la filtration et la purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le CJ-17493 a un large éventail d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

    Biologie : Étudié pour ses effets sur les systèmes biologiques, en particulier son interaction avec les récepteurs de la neurokinine-1.

    Médecine : Investigué pour des applications thérapeutiques potentielles, notamment son rôle d'antagoniste du récepteur de la neurokinine-1.

    Industrie : Utilisé dans le développement de nouveaux matériaux et produits chimiques.

Mécanisme d'action

Le mécanisme d'action du CJ-17493 implique son interaction avec les récepteurs de la neurokinine-1. En se liant à ces récepteurs, le composé peut moduler divers processus physiologiques. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'activité du récepteur de la neurokinine-1, ce qui peut affecter la neurotransmission et d'autres fonctions cellulaires.

Applications De Recherche Scientifique

The compound (2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings and insights.

Pharmacological Potential

The compound's structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development:

  • Neuropharmacology : The piperidine moiety is often associated with compounds that modulate neurotransmitter systems. Research indicates that similar structures can affect dopamine and serotonin receptors, which are crucial in treating mood disorders and neurodegenerative diseases.
  • Antidepressant Activity : Preliminary studies have indicated that compounds with similar frameworks exhibit antidepressant-like effects in animal models. This suggests that (2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine could be explored for similar therapeutic effects.

Analgesic Properties

Research into related compounds has shown potential analgesic properties. The presence of the phenyl group may enhance binding affinity to pain receptors, making this compound a candidate for further investigation in pain management therapies.

Anticancer Research

Some derivatives of piperidine have been studied for their anticancer properties. Investigating the effects of this specific compound on cancer cell lines could yield valuable insights into its potential as an anticancer agent.

Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the neuropharmacological effects of structurally similar piperidine derivatives. The results indicated significant modulation of serotonin receptors, leading to behavioral changes in animal models consistent with antidepressant effects. This study provides a framework for exploring the effects of (2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine on similar pathways.

Study 2: Analgesic Activity

Another research effort focused on piperidine-based compounds demonstrated promising analgesic activity through inhibition of specific pain pathways. The findings suggest that (2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine could be evaluated for its analgesic properties using established pain models.

Mécanisme D'action

The mechanism of action of CJ-17493 involves its interaction with neurokinin-1 receptors. By binding to these receptors, the compound can modulate various physiological processes. The molecular targets and pathways involved include the inhibition of neurokinin-1 receptor activity, which can affect neurotransmission and other cellular functions .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Comparable Compounds

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity References
Target Compound 875322-24-0 C₂₄H₂₈F₃NO₂ Isochroman ring (R-configuration), trifluoromethyl, methoxy, methyl Not explicitly reported (structural analogs suggest NK1 antagonism)
CP 122721 145742-28-5 C₂₀H₂₃F₃N₂O₂ Trifluoromethoxy, methoxy benzyl Substance P antagonist (NK1 receptor)
CP-96,345 125305-89-9 C₂₇H₃₁N₃O Diphenylmethyl, methoxybenzyl Potent NK1 antagonist (IC₅₀ ~1 nM)
(2S,3S)-N-(2-Methoxybenzyl)-2-Phenylpiperidin-3-Amine 136870-97-8 C₂₀H₂₄N₂O Methoxybenzyl Unknown activity, simpler scaffold
(3S)-N-[(2-Fluorophenyl)Methyl]Piperidin-3-Amine Dihydrochloride 1286209-37-7 C₁₂H₁₇F₃N₂·2HCl Fluorophenylmethyl No explicit data; fluorine may enhance bioavailability

Structural Analysis

  • Isochroman vs. Benzyl Substituents : The target compound’s isochroman ring introduces steric bulk and rigidity compared to simpler benzyl groups in CP-96,345 or CP 122721. This could improve binding pocket complementarity in NK1 receptors .
  • Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound and CP 122721 enhances metabolic stability and lipophilicity compared to methoxy groups in CP-96,343. This substitution may prolong half-life in vivo .
  • Chirality : The (2S,3S) configuration in the target compound and CP-96,345 is critical for enantioselective receptor interactions. For example, CP-96,345’s (2S,3S) stereochemistry confers ~1,000-fold greater potency than its (2R,3R) enantiomer .

Pharmacological and Biochemical Insights

  • Receptor Affinity: CP-96,345 and CP 122721 exhibit nanomolar affinity for NK1 receptors, with CP-96,345 blocking substance P-induced salivation in vivo. The target compound’s isochroman substituent may modulate similar pathways but requires empirical validation .

Database and SAR Insights

  • ChEMBL/GOSTAR : These databases link structural features to bioactivity. For example, piperidin-3-amine derivatives with aromatic substituents (e.g., diphenylmethyl in CP-96,345) are associated with NK1 antagonism, suggesting the target compound may share this activity .
  • Combinatorial Synthesis : Analog libraries () highlight the role of substituent variation in optimizing potency. The target compound’s trifluoromethyl and isochroman groups may represent iterative optimizations of earlier leads .

Activité Biologique

The compound (2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine is a specialized synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine core, a phenyl group, and a methoxy-substituted isochroman moiety. Its trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

1. Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. In particular, it has shown promising activity against estrogen receptor-positive breast cancer cells (MCF-7) and epidermal growth factor receptor (EGFR)-overexpressing triple-negative breast cancer cells (MDA-MB-468).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)Activity Level
(2S,3S)-N...MCF-719.3Moderate
(2S,3S)-N...MDA-MB-4685.2Highly Potent

The GI50 values indicate that the compound exhibits significantly lower growth inhibition concentrations in MDA-MB-468 cells compared to MCF-7 cells, suggesting a selective targeting mechanism that may be beneficial in treating aggressive breast cancer subtypes .

The mechanism underlying the anticancer effects of this compound appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit Akt phosphorylation, which is crucial for cell survival signaling in many cancers. The compound's ability to synergize with existing EGFR inhibitors like gefitinib further underscores its potential as a combination therapy agent .

Case Studies

Several case studies have documented the biological activity of structurally similar compounds:

  • Case Study 1 : A series of tetrahydropyrazinoindole analogs demonstrated selective cytotoxicity against MDA-MB-468 cells, highlighting the importance of structural modifications in enhancing biological activity .
  • Case Study 2 : Research on methoxy-substituted indanones has shown promising results in modulating neurochemical pathways, suggesting that similar modifications in our compound could yield beneficial effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.